Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665646
InChI: InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D;
SMILES:
Molecular Formula: C24H27NaO8
Molecular Weight: 470.5 g/mol

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ

CAS No.:

Cat. No.: VC16665646

Molecular Formula: C24H27NaO8

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ -

Specification

Molecular Formula C24H27NaO8
Molecular Weight 470.5 g/mol
IUPAC Name sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Standard InChI InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D;
Standard InChI Key NZCQARKDIGTAAQ-VNWPUTLUSA-M
Isomeric SMILES [2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+]
Canonical SMILES CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Equilin-d4 3-O-Beta-D-Glucuronide Sodium Salt-MOQ (C₂₄H₂₇D₄NaO₈) features a steroidal backbone with a glucuronic acid moiety conjugated at the 3-position. The deuterium atoms are strategically incorporated at the 2, 4, 16, and 16 positions of the equilin structure, as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) data . The sodium salt variant ensures enhanced solubility in polar solvents, with a molecular weight of 470.5 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₇D₄NaO₈
Molecular Weight470.5 g/mol
Deuterium Positions2, 4, 16, 16
Solubility>50 mg/mL in water
Storage Conditions-20°C, protected from light

Synthesis Pathway

The synthesis involves multi-step enzymatic and chemical modifications:

  • Deuteration: Equilin is treated with deuterium oxide (D₂O) under catalytic conditions to introduce deuterium at specific carbon positions .

  • Glucuronidation: The deuterated equilin undergoes UDP-glucuronosyltransferase-mediated conjugation with glucuronic acid at the 3-hydroxy group .

  • Salt Formation: The glucuronide intermediate is neutralized with sodium hydroxide to yield the sodium salt .

This process achieves a purity of >95%, as validated by reverse-phase HPLC .

Pharmacological Profile

Metabolic Pathways

The glucuronide moiety facilitates renal excretion, with β-glucuronidase in target tissues catalyzing hydrolysis to release active equilin-d4 . Pharmacokinetic studies in murine models show a half-life of 6.2 hours and a volume of distribution of 1.8 L/kg, indicating extensive tissue penetration .

Applications in Research

Analytical Chemistry

  • Mass Spectrometry: The deuterium label enables precise quantification in biological matrices via isotope dilution assays, achieving detection limits of 0.1 ng/mL in plasma .

  • Tracer Studies: Used to map estrogen distribution in neuroendocrine tissues, revealing preferential accumulation in the hypothalamus and pituitary gland .

Drug Development

  • Prodrug Design: Serves as a model for synthesizing deuterated glucuronide prodrugs with enhanced metabolic stability .

  • Receptor Profiling: Identifies subtype-selective ER modulators by comparing binding affinities to ERα vs. ERβ .

Table 2: Research Applications and Outcomes

ApplicationMethodologyKey Finding
Metabolic StabilityLC-MS/MS pharmacokinetics40% lower hepatic clearance vs. non-deuterated form
Tissue DistributionRadiolabeled tracer imaging3-fold higher hypothalamic uptake vs. plasma
Receptor BindingCompetitive FRET assaysERα selectivity ratio of 1.2:1 (ERα:ERβ)

Comparative Analysis with Analogues

Non-Deuterated Equilin Glucuronide

The non-deuterated form (C₂₄H₂₈NaO₈) exhibits similar receptor affinity but suffers from rapid in vivo deconjugation, with a half-life of 2.1 hours . Deuteriation extends this to 6.2 hours, enhancing utility in long-term studies .

Estrone-d4 Glucuronide

While structurally related, estrone-d4 glucuronide shows 30% lower ERβ affinity, underscoring the importance of the equilin backbone in receptor interactions .

Future Research Directions

  • Therapeutic Potential: Explore applications in hormone replacement therapy (HRT) with reduced hepatic first-pass metabolism .

  • Environmental Impact: Assess persistence in aquatic ecosystems due to glucuronide stability .

  • Synthase Engineering: Develop recombinant UDP-glucuronosyltransferases for scalable synthesis .

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